tert-Butyl (4-aminobutan-2-yl)carbamate

Description

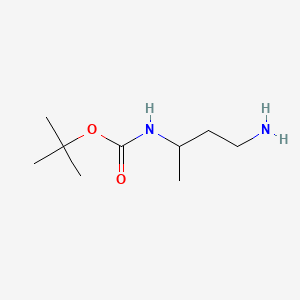

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937757 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170367-69-8 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Functional Group Influence: Amino vs. Hydroxy Groups: The substitution of the C4 amino group with a hydroxy group (e.g., (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate) reduces nucleophilicity, making the latter more suitable for esterification or glycosylation reactions .

Steric and Electronic Effects: Methyl Branching: The 2-methyl substitution in tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate increases steric hindrance, favoring stability in acidic environments and applications in blood-brain barrier-penetrating drugs . Cyclobutyl Integration: The cyclobutyl-containing derivative exhibits rigid geometry, which is advantageous in designing conformationally constrained enzyme inhibitors .

Chirality :

- The (R)-configured hydroxy analog (CAS: 167216-17-3) serves as a chiral precursor for enantioselective synthesis, a critical feature in asymmetric catalysis .

Aromatic Modifications :

- The methoxyphenyl-substituted compound (CAS: 912762-82-4) leverages aromatic π-π interactions for binding to biological targets, such as neurotransmitter receptors .

Q & A

Q. Q. What are the critical safety protocols for handling tert-Butyl (4-aminobutan-2-yl)carbamate in a research lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.